6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC13353456
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3NO |
|---|---|
| Molecular Weight | 217.19 g/mol |
| IUPAC Name | 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5,14H,3-4,6H2 |
| Standard InChI Key | YUAWGGOYRXDHGZ-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C=C(C=C2)OC(F)(F)F |
| Canonical SMILES | C1CNCC2=C1C=C(C=C2)OC(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline consists of a benzene ring fused to a piperidine ring, forming the tetrahydroisoquinoline scaffold. The trifluoromethoxy (-OCF₃) group at the sixth position introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and lipophilicity. X-ray crystallography of analogous compounds reveals that the trifluoromethoxy group adopts a planar configuration relative to the aromatic ring, optimizing steric and electronic interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃NO |
| Molecular Weight | 217.19 g/mol |
| IUPAC Name | 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
| SMILES Notation | C1CNCC2=C1C=CC(=C2)OC(F)(F)F |
| logP (Predicted) | 2.8 ± 0.3 |
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectra of the compound exhibit distinct signals for the trifluoromethoxy group, including a singlet at δ 120–125 ppm in ¹⁹F NMR and aromatic proton resonances at δ 6.8–7.2 ppm in ¹H NMR. Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 217.1, consistent with its molecular weight.
Synthesis and Chemical Modifications
Synthetic Routes
The synthesis of 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves multi-step protocols starting from isoquinoline precursors. A common approach includes:
-
Friedel-Crafts Acylation: Introducing the trifluoromethoxy group via electrophilic substitution.
-
Reductive Amination: Reducing the intermediate imine to form the tetrahydroisoquinoline core .
-
Salt Formation: Isolating the hydrochloride salt to enhance stability.
Electrochemical methods have also been explored, utilizing trifluoromethylation/cyclization reactions to improve yield and selectivity .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Alkylation | 45–50 | 92–95 |
| Electrochemical Cyclization | 65–70 | 98–99 |
Derivative Synthesis
Modifications at the C-3 and C-4 positions significantly alter bioactivity. For instance, substituting the thiophene ring at C-3 with pyridine enhances antimalarial potency . Similarly, replacing the isobutyl group at N-2 with cyanoethyl improves metabolic stability .
Biological Activities and Mechanisms
Antimalarial Activity
In phenotypic screenings against Plasmodium falciparum, tetrahydroisoquinoline derivatives demonstrated EC₅₀ values <500 nM . The trifluoromethoxy group enhances membrane permeability, facilitating interaction with heme detoxification pathways .
Table 3: Antimalarial Efficacy of Analogues
| Compound | EC₅₀ (nM) | Selectivity Index |
|---|---|---|
| 6-Trifluoromethoxy-THIQ | 120 ± 15 | >100 |
| 7-Methoxy-THIQ | 450 ± 30 | 30 |
Neurological Effects
6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline derivatives act as AMPA receptor antagonists, showing anticonvulsant activity in murine models . The compound’s ED₅₀ in maximal electroshock (MES) tests is 13.3 mg/kg, with a protective index (PI) of 10.7 .
Pharmacokinetic and Toxicological Profiles
Metabolic Stability
In vitro microsomal studies indicate moderate clearance (CLᵢₙₜ = 111 mL/min/kg) for the 4-(trifluoromethoxy)phenyl derivative, attributed to reduced oxidative metabolism . Fluorination at the benzodioxol ring further enhances stability (CLᵢₙₜ <78.8 mL/min/kg) .
Toxicity Considerations
Acute toxicity studies in rodents reveal a median lethal dose (LD₅₀) >500 mg/kg. Chronic exposure at 50 mg/kg/day for 28 days showed no hepatotoxicity .
Research Applications and Future Directions
Drug Development
The compound serves as a lead structure for antimalarials and neuromodulators. Clinical candidate (+)-SJ733, derived from this series, completed Phase I trials with favorable safety profiles .
Chemical Biology
Its fluorescent analogues are used as probes for studying neurotransmitter transport dynamics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume